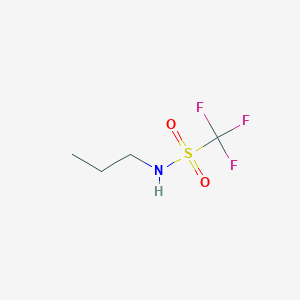
6-Ethyl-2-(2-Methoxyphenyl)chinolin-4-carbonylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie wird zur Identifizierung und Quantifizierung von Proteinen und deren Modifikationen, zum Verständnis der Interaktionen innerhalb eines Proteoms und zur Analyse der Proteinfaltung verwendet .
Medizinische Chemie
In der medizinischen Chemie dient dieses Molekül als Baustein für die Synthese verschiedener pharmazeutischer Wirkstoffe. Seine Struktur ist entscheidend für die Entwicklung von Medikamenten, die möglicherweise mit DNA oder Proteinen interagieren und so zu neuen Behandlungen von Krankheiten führen können .
Organische Leuchtdioden (OLEDs)
Der Chinolinkern des Moleküls ist von Interesse im Bereich der Materialwissenschaften, insbesondere für die Entwicklung von OLEDs. Die Fähigkeit der Verbindung, Licht zu emittieren, wenn ein elektrischer Strom angelegt wird, macht sie wertvoll für die Entwicklung effizienterer Displays .
Chemische Synthese
Als Reagenz wird 6-Ethyl-2-(2-Methoxyphenyl)chinolin-4-carbonylchlorid in der chemischen Synthese verwendet, um die Chinolin-Einheit in größere, komplexere Moleküle einzuführen. Dies kann für die Synthese von Naturprodukten oder neuartigen Materialien entscheidend sein .
Fluoreszenzstudien
Aufgrund ihrer fluoreszierenden Eigenschaften wird diese Verbindung in Fluoreszenzstudien verwendet, um biologische Moleküle zu verfolgen und zu visualisieren. Sie kann an Proteine oder DNA gebunden werden, um ihr Verhalten unter dem Mikroskop zu beobachten .
Analytische Chemie
In der analytischen Chemie wird sie als Standard- oder Referenzverbindung bei der Kalibrierung von Instrumenten oder während der Entwicklung analytischer Methoden wie Chromatographie oder Massenspektrometrie verwendet .
Landwirtschaftliche Chemie
Diese Verbindung könnte auch Anwendungen in der landwirtschaftlichen Chemie für die Entwicklung neuer Pestizide oder Herbizide finden. Ihre Struktur könnte so modifiziert werden, dass sie bestimmte Schädlinge oder Unkräuter bekämpft, ohne die Nutzpflanzen zu schädigen .
Photodynamische Therapie
Im Bereich der photodynamischen Therapie, einer Behandlung, bei der ein photosensibilisierendes Molekül zusammen mit Licht verwendet wird, um Krebszellen abzutöten, könnte diese Verbindung aufgrund ihrer Lichtabsorptionsfähigkeit auf ihre potenzielle Verwendung als Photosensibilisator untersucht werden .
Safety and Hazards
Wirkmechanismus
The mode of action of a quinoline compound would depend on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
The biochemical pathways affected by a quinoline compound would also depend on its specific target. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound could potentially inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
The pharmacokinetics of a quinoline compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of a quinoline compound at the molecular and cellular level could involve changes in cell signaling, gene expression, or cellular metabolism, depending on the specific target and pathway involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition . This inhibition can be utilized to study the enzyme’s function and regulation in various biological processes.
Cellular Effects
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride has been shown to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of target enzymes, forming a covalent bond that inhibits enzyme activity . This inhibition can lead to downstream effects on gene expression, as the inhibited enzymes are often involved in signaling pathways that regulate transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects.
Metabolic Pathways
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and alterations in metabolic flux . These effects can provide insights into the regulation of metabolic processes and the role of specific enzymes in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its inhibitory effects on target enzymes . The subcellular localization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can influence its activity and function, as the local concentration and interactions with other biomolecules can vary between different cellular compartments.
Eigenschaften
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGHLMKJSTKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)
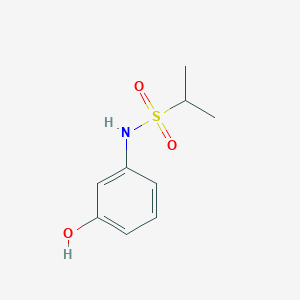

![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
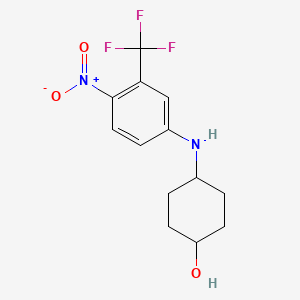
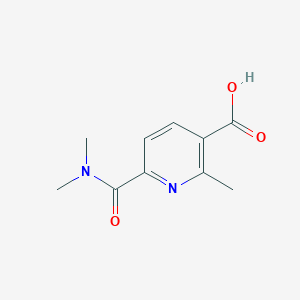

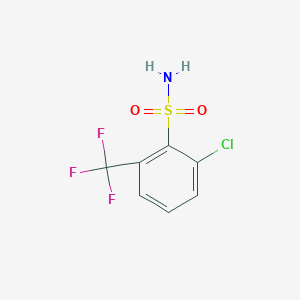

amine](/img/structure/B1454245.png)
